3-Bromo-5-propan-2-ylbenzenesulfonamide
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Overview
Description
3-Bromo-5-propan-2-ylbenzenesulfonamide is an organic compound characterized by a bromine atom and a propan-2-yl group attached to a benzenesulfonamide core
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by brominating 5-propan-2-ylbenzenesulfonamide using bromine in the presence of a suitable catalyst.
Propan-2-yl Group Addition: The propan-2-yl group can be introduced via Friedel-Crafts alkylation using propan-2-yl chloride and an aluminum chloride catalyst.
Industrial Production Methods: Industrial production typically involves large-scale bromination and alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert the benzenesulfonamide group to sulfonic acid derivatives.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming 3-hydroxy-5-propan-2-ylbenzenesulfonamide.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) for hydroxyl substitution.
Major Products Formed:
Sulfonic Acid Derivatives: Resulting from oxidation reactions.
Hydroxyl Derivatives: Resulting from reduction reactions.
Amino Derivatives: Resulting from substitution reactions.
Scientific Research Applications
3-Bromo-5-propan-2-ylbenzenesulfonamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
3-Bromo-5-propan-2-ylbenzenesulfonamide is unique due to its specific structural features. Similar compounds include:
3-Chloro-5-propan-2-ylbenzenesulfonamide: Similar structure but with a chlorine atom instead of bromine.
3-Bromo-4-propan-2-ylbenzenesulfonamide: Similar structure but with a different position of the bromine atom.
These compounds may exhibit different reactivity and biological activities due to their structural differences.
Properties
IUPAC Name |
3-bromo-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-6(2)7-3-8(10)5-9(4-7)14(11,12)13/h3-6H,1-2H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFMRDWYWQLGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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